molecular formula C20H14F3N3 B3711338 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 428846-07-5

3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3711338
CAS No.: 428846-07-5
M. Wt: 353.3 g/mol
InChI Key: IBADOCAZPIUTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl group at position 4, methyl at position 3, and phenyl groups at positions 1 and 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name

3-methyl-1,6-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3/c1-13-18-16(20(21,22)23)12-17(14-8-4-2-5-9-14)24-19(18)26(25-13)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBADOCAZPIUTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428846-07-5
Record name 3-METHYL-1,6-DIPHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable pyrazole intermediate, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step often involves the cyclization of the intermediate to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling site-selective arylations. Key findings include:

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ (5–15 mol%)

  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 5–15 mol%)

  • Base : Cs₂CO₃ (2.0 equiv.)

  • Solvent : 1,4-Dioxane/water (3:1)

  • Temperature : 60–100°C

PositionBoronic Acid SubstrateYield (%)SelectivitySource
C3Phenylboronic acid98High
C34-Fluorophenyl92Moderate
C63-Methoxyphenyl85High

The trifluoromethyl group at C4 enhances electrophilicity at adjacent positions, favoring coupling at C3 and C6 . Sequential one-pot coupling achieves 3,6-diarylation with yields up to 89% .

Acetylation

The pyrazole nitrogen undergoes acetylation under mild conditions:

  • Reagents : Acetyl chloride, triethylamine

  • Conditions : Room temperature, dichloromethane

  • Product : N′-Acetyl derivative (confirmed via δ 2.64 ppm for methyl in NMR) .

Halogenation

Chlorine substituents at C6 enable further functionalization:

  • Substitution : 6-Chloro derivatives react with arylboronic acids to form 6-aryl analogs (e.g., 6-phenyl: 93% yield) .

Substituent Effects on Reactivity

  • Trifluoromethyl (C4) : Electron-withdrawing nature directs electrophiles to C5 and C7 positions.

  • Phenyl (C1/C6) : Steric hindrance reduces reactivity at C2 but stabilizes intermediates via π-stacking .

  • Methyl (C3) : Minimal electronic impact but enhances solubility in nonpolar solvents .

Comparative Reactivity Table

Reaction TypeConditionsYield Range (%)Key Observations
Suzuki Coupling (C3)Pd(OAc)₂, dppf, 60°C75–98Tolerates electron-deficient substrates
Suzuki Coupling (C6)Pd(OAc)₂, dppf, 100°C62–93Requires higher catalyst loading
AcetylationAcCl, NEt₃, RT65–78Selective for pyrazole N-H

Mechanistic Insights

  • Cross-Coupling : Oxidative addition of Pd(0) to C–I bonds precedes transmetalation with boronic acids .

  • Electrophilic Substitution : CF₃ group deactivates C4, directing nitration/sulfonation to C5 and C7 (theoretical prediction) .

Scientific Research Applications

Structural Features

The molecular formula of 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is C20H14F3N3C_{20}H_{14}F_3N_3, with a molecular weight of approximately 353.35 g/mol. The compound features:

  • Methyl group at the 3-position
  • Two phenyl groups at the 1 and 6 positions
  • Trifluoromethyl group at the 4-position

These substituents contribute to its lipophilicity and influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antitumor properties. Specifically, this compound has shown promise as a potential kinase inhibitor. Kinases play crucial roles in cancer cell signaling pathways, and inhibiting these enzymes can lead to reduced tumor growth .

Case Study: Kinase Inhibition

In preliminary studies, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been shown to inhibit enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study: Inflammation Model

In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue swelling.

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties. Its structural characteristics may allow it to interfere with microbial growth mechanisms .

Case Study: Antimicrobial Screening

In vitro studies demonstrated that this compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-2-phenyl-3-pyrazolylpyridineMethyl at N1 positionExhibits different biological activity
5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridineTrifluoromethyl at C5Increased electron-withdrawing effect
3-Methyl-1-phenylpyrazolo[3,4-b]pyridineSingle phenyl groupLess sterically hindered

The unique combination of substituents in this compound enhances its pharmacological profile compared to these related compounds .

Mechanism of Action

The mechanism of action of 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to derivatives with modifications in substituents or core heterocycles:

Compound Name Key Structural Differences Unique Properties/Applications References
4-Trifluoromethylpyridine Lacks pyrazole ring; simpler pyridine core Lower bioactivity; used as a synthetic intermediate
5-Aminopyrazole Pyrazole ring only; lacks pyridine and CF₃ Limited biological relevance; scaffold for synthesis
1-Ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Ethyl and 4-fluorophenyl substituents Enhanced enzyme inhibition; improved solubility
5-Cyano-1,6-diphenyl-4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine Cyano and methoxy groups Higher cytotoxicity in cancer cell lines
3-Methyl-1,6-diphenyl-4-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Chlorophenyl and nitrile substituents Elevated melting point (231–233°C); robust crystallinity

Physicochemical Properties

  • 4j (2-hydroxyphenyl derivative): Lower solubility in polar solvents due to hydroxyl group interactions .
  • Spectral Features :
    • Trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts (~-60 ppm) and IR stretches (1100–1200 cm⁻¹ for C-F) .

Critical Analysis of Structural Modifications

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The CF₃ group confers superior metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Phenyl vs.

Biological Activity

3-Methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C20H14F3N3
  • CAS Number : 428846-07-5
  • Molecular Weight : 353.35 g/mol

Synthesis

The synthesis of this compound involves several steps typically including cyclization reactions of appropriate precursors. The specific synthetic pathways may vary, but the compound is often derived from simpler pyrazole derivatives through condensation reactions.

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibition of microtubule assembly at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .

Key Findings :

  • Apoptosis Induction : The compound has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM)【2】.
  • Cell Cycle Arrest : Compounds similar to this structure have been reported to cause cell cycle arrest in various cancer cell lines, suggesting their role in inhibiting cancer cell proliferation【2】.

The proposed mechanism of action for this compound involves its interaction with cellular microtubules and induction of apoptotic pathways. The enhancement of caspase activity suggests that it may trigger intrinsic apoptotic pathways leading to programmed cell death.

Toxicological Considerations

While the compound shows promise in therapeutic applications, it is crucial to consider its toxicity profile. The compound has been classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life【7】【8】. This necessitates careful handling and further investigation into its safety for human use.

Research Case Studies

  • Breast Cancer Study : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis【2】.
  • Microtubule Destabilization : Compounds containing similar pyrazolo structures have shown effective inhibition of microtubule assembly, which is critical for cancer cell division【2】.

Data Summary Table

PropertyValue
Molecular FormulaC20H14F3N3
CAS Number428846-07-5
Molecular Weight353.35 g/mol
Anticancer ActivityInduces apoptosis in MDA-MB-231
Microtubule Assembly InhibitionEffective at 20 μM
ToxicityToxic if swallowed

Q & A

Q. What are the common synthetic routes for 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : Synthesis typically involves condensation reactions or multicomponent strategies. For example:
  • Pd-catalyzed cross-coupling : Reacting chloro-substituted precursors (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine) with aniline derivatives under inert atmospheres (N₂) using Pd₂(dba)₃ and ligands like dppp .
  • Acid-catalyzed cyclization : Refluxing α-cyanochalcones with phenylhydrazine in acetic acid yields pyrazolo[3,4-b]pyridine cores .
  • Multicomponent reactions : Combining 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Rh(III) catalysis enables asymmetric synthesis .
    Key step: Purification via silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., trifluoromethyl δ ~110-120 ppm in ¹³C) and coupling constants (J values) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 9.33° between pyrazolo[3,4-b]pyridine and phenyl rings) and π-π stacking interactions (3.45 Å face-to-face distance) .
  • Mass spectrometry : Exact mass (e.g., 289.9589 for iodo derivatives) confirms molecular formulae .

Advanced Research Questions

Q. How can asymmetric synthesis be achieved for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Use chiral Rh(III) catalysts for Friedel-Crafts alkylation/cyclization:
  • React 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles.
  • Achieve 81–98% yield and 85–99% enantioselectivity at 0.05 mol% catalyst loading .
  • Gram-scale synthesis is feasible, with dehydrogenation steps yielding enantiopure products .

Q. What strategies optimize biological activity via structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Hydrophobic parameter (log P) : Determined via shake-flask methods; optimal log P enhances membrane permeability (e.g., 3'-diethylaminomethyl derivatives with IC₅₀ = 0.12 µM against Leishmania amazonensis) .
  • Steric parameters (Sterimol L/B₂) : Correlate with activity; bulky substituents improve target binding .
  • Fluorine substitution : Enhances metabolic stability and potency (e.g., vericiguat’s fluorinated pyrazolo[3,4-b]pyridine unit in cardiovascular drugs) .

Q. How are computational methods applied to predict bioactivity?

  • Methodological Answer :
  • QSAR modeling : Derive equations using log P and Sterimol parameters to predict IC₅₀ values .
  • Molecular docking : Superimpose low-energy conformers onto reference structures (e.g., amodiaquine for antileishmanial activity) .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., glycoprotein binding in Lassa virus inhibitors) .

Q. How to resolve discrepancies in reported biological activities?

  • Methodological Answer :
  • Assay conditions : Compare promastigote vs. amastigote assays (e.g., Leishmania IC₅₀ variations due to life stage differences) .
  • Compound purity : Verify via HPLC; impurities >95% affect activity .
  • Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl vs. methyl groups) to isolate contributing factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.